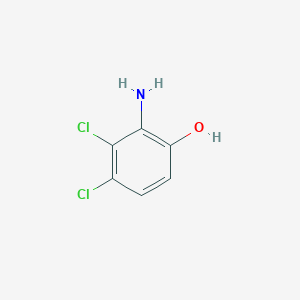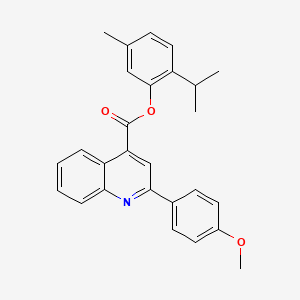
5-Methyl-2-(propan-2-yl)phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ISOPROPYL-5-METHYLPHENYL 2-(4-METHOXYPHENYL)QUINOLINE-4-CARBOXYLATE is a complex organic compound that features a quinoline core substituted with various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-ISOPROPYL-5-METHYLPHENYL 2-(4-METHOXYPHENYL)QUINOLINE-4-CARBOXYLATE typically involves multi-step organic reactions. One common method involves the reaction of thymol with 4-methoxyphenylacetic acid under reflux conditions, using EDC.HCl as a condensing agent and DMAP as a catalyst . The reaction conditions must be carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and minimize costs. Continuous flow reactors and other advanced manufacturing techniques may be employed to achieve efficient large-scale production.
化学反応の分析
Types of Reactions
2-ISOPROPYL-5-METHYLPHENYL 2-(4-METHOXYPHENYL)QUINOLINE-4-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride (FeCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.
科学的研究の応用
2-ISOPROPYL-5-METHYLPHENYL 2-(4-METHOXYPHENYL)QUINOLINE-4-CARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of advanced materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-ISOPROPYL-5-METHYLPHENYL 2-(4-METHOXYPHENYL)QUINOLINE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
2-Methyl-5-isopropylphenol: Known for its antimicrobial properties.
4-Methoxyphenylacetic acid: Used in organic synthesis and as an intermediate in the production of pharmaceuticals.
Uniqueness
2-ISOPROPYL-5-METHYLPHENYL 2-(4-METHOXYPHENYL)QUINOLINE-4-CARBOXYLATE is unique due to its complex structure, which combines multiple functional groups and a quinoline core. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds.
特性
分子式 |
C27H25NO3 |
|---|---|
分子量 |
411.5 g/mol |
IUPAC名 |
(5-methyl-2-propan-2-ylphenyl) 2-(4-methoxyphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C27H25NO3/c1-17(2)21-14-9-18(3)15-26(21)31-27(29)23-16-25(19-10-12-20(30-4)13-11-19)28-24-8-6-5-7-22(23)24/h5-17H,1-4H3 |
InChIキー |
BMKXJQNNQGAQMJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C(C)C)OC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


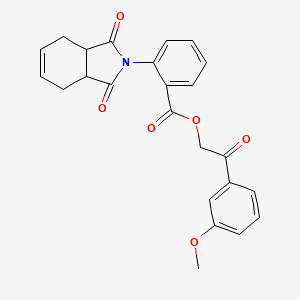
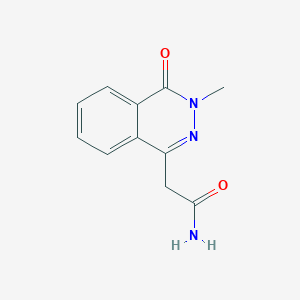
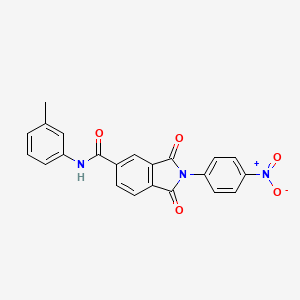
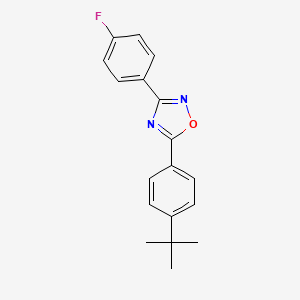
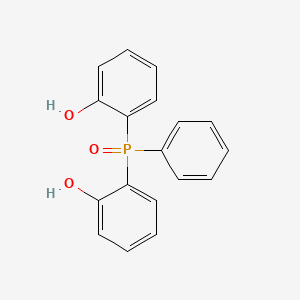
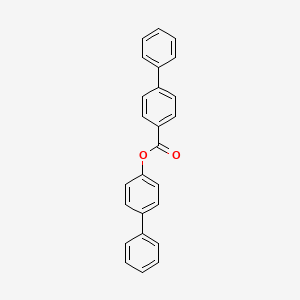
![1,1'-Bis[1-hydroxy-1-phenyl-3-(trimethylsilyl)prop-2-yn-1-yl]ferrocene](/img/structure/B12463340.png)
![Azepan-1-yl[4-(2-hydroxyphenyl)-1,2,5-thiadiazol-3-yl]methanone](/img/structure/B12463341.png)
![2-(2,4-Dichlorophenyl)-2-oxoethyl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12463347.png)
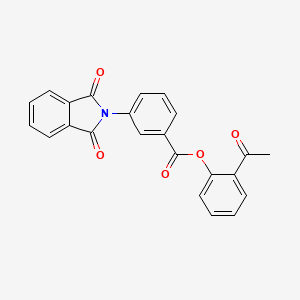
![N-(4-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B12463355.png)
